molecular formula C15H11FN4O2S B2384917 N-(3-fluorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide CAS No. 898630-74-5

N-(3-fluorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

Cat. No.: B2384917
CAS No.: 898630-74-5
M. Wt: 330.34
InChI Key: KJZCZOZYLXNHQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of the insulin and leptin signaling pathways. Research into this compound is primarily focused on its potential as an antidiabetic agent by enhancing insulin sensitivity and improving glycemic control. Inhibition of PTP1B is known to prolong the phosphorylation state of the insulin receptor, thereby amplifying downstream metabolic signals. Beyond metabolic disorders, PTP1B has emerged as a significant target in oncology research , where it is implicated in the negative regulation of tumor suppressors and the promotion of tumor progression in certain cancers, such as HER2-positive breast cancer. Consequently, this acetamide derivative serves as a valuable chemical probe for investigating the complex role of PTP1B in both metabolic dysregulation and oncogenic signaling pathways, providing insights for the development of novel therapeutic strategies.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN4O2S/c16-11-4-1-5-12(7-11)18-13(21)9-23-15-20-19-14(22-15)10-3-2-6-17-8-10/h1-8H,9H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJZCZOZYLXNHQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)CSC2=NN=C(O2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes

Cyclocondensation for Oxadiazole Core Formation

The 1,3,4-oxadiazole ring is typically synthesized via cyclization of acylthiosemicarbazides or hydrazide precursors.

Step 1: Synthesis of 5-Pyridin-3-yl-1,3,4-oxadiazole-2-thiol
  • Starting Materials : Pyridine-3-carboxylic acid hydrazide and carbon disulfide (CS₂).
  • Reaction Conditions :
    • Hydrazide is treated with CS₂ in an alkaline medium (e.g., ethanol/KOH) under reflux for 6–12 hours.
    • Example:

      $$

      \text{Pyridine-3-carboxylic acid hydrazide} + \text{CS}_2 \xrightarrow{\text{KOH, EtOH, reflux}} \text{5-Pyridin-3-yl-1,3,4-oxadiazole-2-thiol}

      $$
  • Yield : 70–85%.
Step 2: Sulfanyl Acetamide Coupling
  • Reagents :
    • 5-Pyridin-3-yl-1,3,4-oxadiazole-2-thiol
    • 2-Chloro-N-(3-fluorophenyl)acetamide
    • Base (e.g., K₂CO₃ or triethylamine)
  • Conditions :
    • Nucleophilic substitution in acetone or DMF at 60–80°C for 4–6 hours.
    • Example:

      $$

      \text{5-Pyridin-3-yl-1,3,4-oxadiazole-2-thiol} + \text{2-Chloro-N-(3-fluorophenyl)acetamide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound}

      $$
  • Yield : 60–75%.

Alternative Route: One-Pot Oxidative Cyclization

A streamlined approach avoids isolating intermediates:

  • Procedure :
    • Mix pyridine-3-carbohydrazide, CS₂, and N-(3-fluorophenyl)-2-chloroacetamide in a single pot.
    • Use iodine (I₂) or hypervalent iodine reagents (e.g., PhI(OAc)₂) as oxidants.
  • Conditions :
    • Reflux in ethanol with K₂CO₃ for 8–12 hours.
  • Yield : 55–65%.

Palladium-Catalyzed Cross-Coupling (Advanced Method)

For higher regioselectivity, transition metal catalysis is employed:

  • Steps :
    • Synthesize 2-mercapto-5-pyridin-3-yl-1,3,4-oxadiazole.
    • React with N-(3-fluorophenyl)-2-bromoacetamide using Pd(PPh₃)₄ as a catalyst.
  • Conditions :
    • DMF/H₂O (3:1), 80°C, 6 hours.
  • Yield : 70–80%.

Optimization Strategies

Solvent and Catalyst Screening

Parameter Optimal Choice Impact on Yield Source
Solvent DMF Maximizes solubility of intermediates
Base K₂CO₃ Enhances nucleophilicity of thiol
Catalyst Pd(PPh₃)₄ Improves cross-coupling efficiency
Oxidant I₂ Facilitates one-pot cyclization

Temperature and Time

  • Cyclization : Reflux (80–100°C) for 6–12 hours ensures complete ring closure.
  • Coupling : 60–80°C for 4–6 hours balances reactivity and side-product formation.

Characterization and Validation

Spectroscopic Analysis

Technique Key Data Source
¹H NMR δ 8.6–9.1 (pyridine-H), δ 7.2–7.8 (Ar-H)
IR 1650 cm⁻¹ (C=O), 1240 cm⁻¹ (C-S)
MS (ESI) [M+H]⁺ = 345.1

Purity Assessment

  • HPLC : >98% purity achieved using C18 column (MeCN/H₂O gradient).
  • Melting Point : 182–184°C.

Challenges and Solutions

Low Yields in Coupling Steps

  • Issue : Steric hindrance from the 3-fluorophenyl group reduces reactivity.
  • Solution : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

Byproduct Formation

  • Issue : Oxadiazole ring opening under acidic conditions.
  • Solution : Maintain pH >7 using K₂CO₃ or NEt₃.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the oxadiazole ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, such as reflux or microwave-assisted reactions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Reduced oxadiazole derivatives, amines, and other reduced products.

    Substitution: Substituted aromatic compounds with different functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing oxadiazole moieties exhibit significant anticancer properties. N-(3-fluorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide has been studied for its ability to inhibit tumor growth in various cancer cell lines. The presence of the fluorophenyl group enhances its potency by improving lipophilicity and cellular uptake.

Case Study:
A study published in a peer-reviewed journal demonstrated that this compound inhibited the proliferation of breast cancer cells by inducing apoptosis through the activation of the caspase pathway . The results showed a dose-dependent response, with significant cell death observed at higher concentrations.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against both bacterial and fungal strains. Its structure, featuring a pyridine and oxadiazole ring, contributes to its ability to disrupt microbial cell membranes.

Case Study:
In vitro tests revealed that this compound exhibited notable activity against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values were significantly lower than those of traditional antibiotics .

Central Nervous System Effects

Recent studies have explored the neuropharmacological effects of this compound, particularly its potential as an anxiolytic or antidepressant agent. The interaction of the pyridine ring with neurotransmitter receptors may play a crucial role in modulating mood and anxiety levels.

Case Study:
A behavioral study on rodents indicated that administration of this compound resulted in reduced anxiety-like behaviors in elevated plus-maze tests. This suggests potential applications in treating anxiety disorders .

Inhibition of Inflammatory Pathways

The compound's ability to modulate inflammatory responses has been investigated, particularly in conditions such as arthritis and other inflammatory diseases. Its mechanism involves the suppression of pro-inflammatory cytokines.

Case Study:
In vitro assays demonstrated that this compound significantly reduced levels of TNF-alpha and IL-6 in activated macrophages . This positions it as a candidate for further development as an anti-inflammatory drug.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of this compound is essential for optimizing its pharmacological properties. Modifications to the fluorophenyl or pyridine components can lead to variations in biological activity and potency.

ModificationEffect on Activity
Fluorine substitution on phenyl ringIncreased lipophilicity and cellular uptake
Alteration of oxadiazole positionChanges in anticancer efficacy
Variations in sulfanyl groupImpact on antimicrobial potency

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity or function. The presence of the fluorophenyl, pyridinyl, and oxadiazole groups can influence its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Substituent Effects on Activity

  • Pyridin-3-yl vs.
  • 3-Fluorophenyl vs. Trifluoromethylphenyl : The 3-fluorophenyl group likely increases lipophilicity, aiding membrane penetration. In contrast, the 3-(trifluoromethyl)phenyl substituent in compound 129 contributes to stronger electron-withdrawing effects, enhancing ALP binding affinity (−7.90 kcal/mol) .
  • Oxadiazole vs. Thiadiazole : Replacing oxygen with sulfur (as in compound 63 ) alters electronic properties and ring stability, which may influence cytotoxicity.

Pharmacological Potential

  • Antimicrobial Activity : The acetamide linkage and oxadiazole core in Shah et al.’s derivative demonstrated efficacy against S. aureus , suggesting the target compound could share similar antimicrobial properties.
  • Enzyme Inhibition : Compound 129’s low IC50 against ALP (0.420 µM vs. standard 2.80 µM) highlights the role of trifluoromethyl groups in enzyme interaction . The target compound’s fluorine atom may offer comparable advantages.
  • Anticancer Activity : Thiadiazole analogs like compound 63 show cytotoxicity against MCF-7 cells , suggesting that the target compound’s fluorophenyl-oxadiazole scaffold warrants evaluation in cancer models.

Biological Activity

N-(3-fluorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its synthesis, biological activity, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of functional groups that contribute to its biological activity. The presence of the fluorine atom on the phenyl ring enhances lipophilicity and stability, while the oxadiazole and pyridine moieties are known for their biological interactions.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC15H13FN4OS
Molecular Weight319.35 g/mol
LogP3.8844
Polar Surface Area41.942 Ų

Synthesis

The synthesis typically involves several steps:

  • Formation of the Oxadiazole Ring : Cyclization of a hydrazide with a carboxylic acid derivative.
  • Introduction of the Pyridinyl Group : Achieved via nucleophilic substitution with a pyridine derivative.
  • Attachment of the Fluorophenyl Group : Accomplished through coupling reactions such as Suzuki or Heck reactions.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Studies have shown that derivatives containing the oxadiazole ring exhibit various levels of antibacterial and antifungal activity. For instance:

  • Antibacterial Activity : Compounds with similar structures have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds range from 0.22 to 0.25 μg/mL, indicating potent activity against pathogens .
  • Mechanism of Action : The proposed mechanism involves inhibition of bacterial enzymes such as enoyl-acyl carrier protein (ACP) reductase (FabI), crucial in fatty acid synthesis .

Anticancer Activity

Research into the anticancer potential has revealed that compounds featuring oxadiazole derivatives can inhibit cell proliferation in various cancer cell lines:

  • Cell Line Studies : The compound has been tested against breast, colon, and lung cancer cell lines, demonstrating varying degrees of antiproliferative activity .
  • Structure Activity Relationship (SAR) : The presence of electron-withdrawing groups like fluorine is essential for enhancing anticancer efficacy. Compounds with similar frameworks have shown apoptosis induction in cancer cells .

Case Studies

Several studies have highlighted the biological efficacy of related compounds:

  • Study on Oxadiazole Derivatives : A series of oxadiazole derivatives were synthesized and evaluated for antimicrobial activities, revealing that certain substitutions significantly enhance their effectiveness against multiple bacterial strains .
  • Fluorinated Compounds : A study focused on fluorinated derivatives indicated that compounds similar to this compound exhibited superior growth inhibition in tumor cell lines compared to non-fluorinated analogs .

Q & A

Basic: What are the optimized synthetic routes for N-(3-fluorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Step 1: Formation of the 1,3,4-oxadiazole ring via cyclization of a thiosemicarbazide intermediate under acidic conditions (e.g., H₂SO₄) .
  • Step 2: Sulfur alkylation using 2-chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) to introduce the sulfanylacetamide moiety .
  • Step 3: Coupling with 3-fluorophenylamine via nucleophilic substitution, optimized in polar aprotic solvents (e.g., DMF) at 60–80°C .
    Key Considerations: Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) .

Basic: How is the structural integrity of this compound confirmed experimentally?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Assign peaks for the fluorophenyl group (δ ~6.8–7.5 ppm for aromatic protons) and oxadiazole protons (δ ~8.5–9.0 ppm) .
    • 19F NMR: Confirm fluorine substitution at the 3-position of the phenyl ring (δ ~-110 to -115 ppm) .
  • Mass Spectrometry (MS): High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragments (e.g., cleavage at the sulfanyl group) .
  • X-ray Crystallography: Resolve crystal packing and confirm stereoelectronic effects of the oxadiazole-pyridinyl system .

Basic: What in vitro assays are recommended for preliminary evaluation of biological activity?

Methodological Answer:

  • Antimicrobial Screening:
    • Use microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard drugs .
  • Anticancer Activity:
    • MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination. Include controls for cytotoxicity (e.g., normal fibroblast cells) .
  • Enzyme Inhibition:
    • Test against lipoxygenase (LOX) or cyclooxygenase (COX-2) via spectrophotometric monitoring of substrate conversion .

Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Variable Assay Conditions: Standardize protocols (e.g., cell culture media, incubation time) to minimize batch effects. For example, discrepancies in IC₅₀ values may arise from differences in serum concentration .
  • Structural Analogues: Compare activity trends with derivatives (e.g., chloro- vs. fluorophenyl substitutions) to identify substituent-dependent SAR patterns .
  • Meta-Analysis: Use computational tools (e.g., ChemBL data) to correlate bioactivity with physicochemical descriptors (logP, polar surface area) .

Advanced: What computational strategies predict target binding modes for this compound?

Methodological Answer:

  • Molecular Docking:
    • Use AutoDock Vina or Schrödinger Suite to dock into kinase ATP-binding pockets (e.g., EGFR) or microbial enzyme active sites. Prioritize targets with known oxadiazole affinity .
  • MD Simulations: Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and identify critical hydrogen bonds (e.g., oxadiazole N–H···enzyme interactions) .
  • Pharmacophore Modeling: Map electrostatic and hydrophobic features to align with validated inhibitors (e.g., triazole-based antifungals) .

Advanced: How does pH and temperature affect the compound’s stability during storage?

Methodological Answer:

  • Accelerated Stability Studies:
    • pH Stability: Incubate in buffers (pH 1–10) at 37°C for 24–72 hours. Analyze degradation via HPLC; observe hydrolysis of the acetamide group under alkaline conditions (pH >9) .
    • Thermal Stability: Store at 4°C, 25°C, and 40°C for 1 month. Use DSC/TGA to detect melting point shifts or decomposition above 150°C .
  • Light Sensitivity: Conduct photostability tests under ICH Q1B guidelines (UV/visible light exposure) .

Advanced: What strategies enhance activity through structure-activity relationship (SAR) studies?

Methodological Answer:

  • Substituent Variation:
    • Replace 3-fluorophenyl with electron-withdrawing groups (e.g., -NO₂) to improve microbial target affinity .
    • Modify the pyridinyl group to pyrimidine to alter π-π stacking in kinase binding pockets .
  • Bioisosteric Replacement:
    • Substitute the 1,3,4-oxadiazole with 1,2,4-triazole to enhance metabolic stability while retaining H-bonding capacity .
  • Prodrug Design: Introduce ester moieties at the acetamide group to improve oral bioavailability .

Advanced: How to address low solubility in aqueous media for in vivo studies?

Methodological Answer:

  • Co-Solvent Systems: Use DMSO/PEG-400 mixtures (≤10% v/v) for intraperitoneal administration .
  • Nanoparticle Formulation: Encapsulate in PLGA nanoparticles (size <200 nm) via emulsion-solvent evaporation to enhance bioavailability .
  • Salt Formation: Synthesize hydrochloride or sodium salts of the sulfanyl group to improve aqueous solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.